4-Hydroxy-3-iodo-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-iodo-5-nitrobenzoic acid (HINA) is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research due to its unique properties and potential applications. HINA is a highly reactive compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid is not fully understood. However, it is believed that 4-Hydroxy-3-iodo-5-nitrobenzoic acid exerts its biological effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatase 1B. This inhibition leads to the modulation of various signaling pathways, resulting in the biological effects observed.
Biochemical And Physiological Effects
4-Hydroxy-3-iodo-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has been studied for its potential anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Hydroxy-3-iodo-5-nitrobenzoic acid in lab experiments is its high reactivity, which makes it a useful tool for studying various biological processes. However, 4-Hydroxy-3-iodo-5-nitrobenzoic acid is also highly toxic and must be handled with care. Additionally, 4-Hydroxy-3-iodo-5-nitrobenzoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 4-Hydroxy-3-iodo-5-nitrobenzoic acid. One area of research could involve the development of novel synthetic methods for 4-Hydroxy-3-iodo-5-nitrobenzoic acid that are more efficient and environmentally friendly. Another area of research could involve the investigation of 4-Hydroxy-3-iodo-5-nitrobenzoic acid's potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes. Additionally, further studies could be conducted to fully elucidate the mechanism of action of 4-Hydroxy-3-iodo-5-nitrobenzoic acid and its effects on various signaling pathways.
Synthesis Methods
4-Hydroxy-3-iodo-5-nitrobenzoic acid can be synthesized using various methods, including the reaction of 4-hydroxy-3-iodonitrobenzene with sodium hydroxide, followed by the addition of carbon dioxide. Another method involves the reaction of 4-hydroxy-3-iodonitrobenzene with potassium carbonate in the presence of copper powder. Both methods yield 4-Hydroxy-3-iodo-5-nitrobenzoic acid as a yellow powder.
Scientific Research Applications
4-Hydroxy-3-iodo-5-nitrobenzoic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antitumor properties. 4-Hydroxy-3-iodo-5-nitrobenzoic acid has also been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
properties
CAS RN |
10463-17-9 |
---|---|
Product Name |
4-Hydroxy-3-iodo-5-nitrobenzoic acid |
Molecular Formula |
C7H4INO5 |
Molecular Weight |
309.01 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4INO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |
InChI Key |
OVNWFZWJHJVRGG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C(=O)O |
synonyms |
4-HYDROXY-3-IODO-5-NITROBENZOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.